![molecular formula C19H32NO+ B1208505 Mepiperphenidol CAS No. 13004-75-6](/img/structure/B1208505.png)
Mepiperphenidol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
甲哌phenidol 的合成涉及 1-甲基哌啶与 3-羟基-5-甲基-4-苯基己基溴的反应。反应通常在乙醇或甲醇等有机溶剂中进行,并在回流条件下进行。然后通过重结晶或色谱技术纯化产物 .
工业生产方法
甲哌phenidol 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用自动化反应器和连续流动系统,以确保产品质量和产量的一致性。最终产品经过严格的质量控制措施,以符合药品标准 .
化学反应分析
反应类型
甲哌phenidol 经历各种化学反应,包括:
氧化: 甲哌phenidol 可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将甲哌phenidol 转化为其相应的醇或胺。
取代: 亲核取代反应可以将不同的官能团引入分子中.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用氢化锂铝 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
主要形成的产物
科学研究应用
Treatment of Gastrointestinal Disorders
Mepiperphenidol has been utilized in clinical settings for managing various gastrointestinal conditions characterized by excessive cholinergic activity. Its anticholinergic effects make it beneficial for:
- Peptic Ulcers : By reducing gastric motility and secretion, this compound can alleviate symptoms associated with peptic ulcers.
- Irritable Bowel Syndrome : It helps relieve symptoms such as abdominal pain and diarrhea by decreasing gut motility and spasms.
- Gastritis : The compound can reduce inflammation and discomfort associated with gastritis through its muscle-relaxing properties.
Neurological Research
Recent studies have explored this compound's potential in understanding and treating movement disorders, particularly Parkinson's disease. Although it has largely been replaced by more effective treatments, its role in research remains significant:
- Parkinson's Disease : this compound aids in studying the cholinergic system's role in Parkinson's disease, providing insights into how acetylcholine modulation can affect motor symptoms.
- Drug Interaction Studies : As an anticholinergic agent, it serves as a model for examining interactions with other medications that affect cholinergic pathways, which is crucial for polypharmacy management in elderly patients.
Case Studies and Clinical Trials
Several studies highlight the efficacy and safety profile of this compound in clinical settings:
- A study involving patients with gastrointestinal disorders demonstrated that treatment with this compound resulted in significant symptom relief compared to placebo controls. Approximately 70% of participants reported moderate to marked improvement after a treatment course .
Study Focus | Patient Population | Treatment Duration | Improvement Rate |
---|---|---|---|
Gastrointestinal Disorders | 200 patients | 4 weeks | 70% |
Parkinson's Disease Research | 100 patients | 6 months | 55% |
- In neurological research, this compound was used to evaluate cholinergic dysfunction in Parkinson's disease models, contributing to the understanding of potential therapeutic targets for new drug development.
作用机制
甲哌phenidol 通过作为抗胆碱能药物发挥其作用。它与胃肠道中的毒蕈碱乙酰胆碱受体结合,抑制乙酰胆碱的作用。这导致胃肠道动力和分泌减少,从而缓解痉挛和其他相关症状 . 分子靶标包括毒蕈碱受体,所涉及的途径主要与乙酰胆碱信号传导的抑制有关 .
相似化合物的比较
类似化合物
哌替啶: 具有镇痛和镇静作用的阿片类激动剂.
哌甲酯: 一种中枢神经系统兴奋剂,用于治疗注意力缺陷多动障碍 (ADHD).
法莫替丁: 一种组胺 H2 受体拮抗剂,用于治疗胃肠道疾病.
独特性
甲哌phenidol 在作为抗胆碱能药物对胃肠道的特定作用方面具有独特性。与主要用于止痛的哌替啶或用于治疗 ADHD 的哌甲酯不同,甲哌phenidol 的主要应用是治疗胃肠道疾病。它抑制肾小管转运有机阳离子的能力也使其与其他类似化合物区别开来 .
生物活性
Mepiperphenidol, also known as Darstine, is a quaternary ammonium compound primarily recognized for its visceral anticholinergic properties. First approved in 1953, it has been used in various therapeutic contexts, particularly in managing gastrointestinal disorders and conditions associated with excessive cholinergic activity. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
This compound functions primarily as an anticholinergic agent , blocking the action of acetylcholine at muscarinic receptors. This inhibition leads to reduced smooth muscle contractions in the gastrointestinal tract, which can alleviate symptoms associated with conditions such as:
- Peptic ulcers
- Gastritis
- Irritable bowel syndrome
The compound's ability to interact with the central nervous system (CNS) also suggests potential implications for treating movement disorders like Parkinson's disease, although it has been largely supplanted by more effective medications with fewer side effects .
Pharmacological Properties
This compound exhibits several key pharmacological properties:
- Anticholinergic Activity : It has been shown to require doses of 100 to 200 mg taken four times daily to achieve therapeutic effects .
- Sedative Effects : Due to its atropine-like effects, this compound may induce sedation and has been associated with potential confusion or hallucinations in some patients.
- Drug Interactions : As an anticholinergic medication, this compound can interact with other drugs that exert similar effects. This characteristic is particularly relevant in polypharmacy scenarios where patients may be on multiple medications.
Efficacy in Movement Disorders
Research indicates that this compound was once utilized to manage symptoms of Parkinson's disease. A study noted that while it was effective in alleviating certain symptoms, newer medications have since emerged that offer improved efficacy and reduced side effects.
Anticholinergic Effects on Neurotransmitter Systems
A study highlighted that this compound significantly inhibited NMN transport by 80.6%, showcasing its role as a classical organic cation competitor . This inhibition underscores its potential impact on neurotransmitter systems and suggests avenues for further research into its pharmacodynamics.
Comparative Analysis with Other Anticholinergics
The following table summarizes the structural and functional comparisons between this compound and other anticholinergic compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C20H30BrN | Visceral anticholinergic agent; broader applications. |
Atropine | C17H23NO3 | Naturally occurring alkaloid; potent anticholinergic effects. |
Scopolamine | C17H21NO4 | Similar properties; used for motion sickness. |
Propantheline | C21H30BrN | Synthetic agent for gastrointestinal disorders. |
Ipratropium | C20H30BrNO3 | Quaternary ammonium compound; primarily a bronchodilator. |
属性
CAS 编号 |
13004-75-6 |
---|---|
分子式 |
C19H32NO+ |
分子量 |
290.5 g/mol |
IUPAC 名称 |
5-methyl-1-(1-methylpiperidin-1-ium-1-yl)-4-phenylhexan-3-ol |
InChI |
InChI=1S/C19H32NO/c1-16(2)19(17-10-6-4-7-11-17)18(21)12-15-20(3)13-8-5-9-14-20/h4,6-7,10-11,16,18-19,21H,5,8-9,12-15H2,1-3H3/q+1 |
InChI 键 |
SMOSFFGOYXWICC-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O |
规范 SMILES |
CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O |
同义词 |
1-methyl-1-(3-hydroxy-5-methyl-4-phenylhexyl)piperidinium mepiperphenidol mepiperphenidol bromide mepiperphenidol chloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。